Home > Products > Screening Compounds P129283 > L-Prolyl-L-leucinamide
L-Prolyl-L-leucinamide - 60016-92-4

L-Prolyl-L-leucinamide

Catalog Number: EVT-14730572
CAS Number: 60016-92-4
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Prolyl-L-leucinamide is a dipeptide amide formed from the amino acids proline and leucine. It is notable for its potential applications in biochemical research and pharmaceuticals due to its structural properties and biological activities. This compound is classified as a peptide amide, which influences its solubility, stability, and interaction with biological systems.

Source

L-Prolyl-L-leucinamide can be synthesized through various methods, primarily involving the condensation of L-leucine and L-proline. The synthesis often employs acylation techniques using reagents such as benzoyl chloride or acetyl chloride in the presence of bases like triethylamine to facilitate the reaction.

Classification

L-Prolyl-L-leucinamide is classified under peptide derivatives and falls within the broader category of amino acid amides. Its unique structure, derived from two essential amino acids, allows it to participate in various biochemical processes.

Synthesis Analysis

Methods

The primary method for synthesizing L-Prolyl-L-leucinamide involves a peptide coupling reaction where L-leucine and L-proline are combined. This process can be executed using different acylation techniques:

  • Benzoyl Chloride Method: This method involves the reaction of L-leucine with benzoyl chloride in the presence of triethylamine to form an acyl derivative, which is then reacted with L-proline.
  • Acetyl Chloride Method: Similar to the benzoyl chloride method but utilizes acetyl chloride as the acylating agent.

Technical Details

The synthesis typically requires controlled conditions including specific temperatures and pH levels to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed for monitoring the reaction progress and purifying the final product.

Molecular Structure Analysis

Structure

L-Prolyl-L-leucinamide has a molecular formula of C₁₃H₁₈N₄O, indicating it consists of 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The compound features a peptide bond between proline and leucine, contributing to its unique three-dimensional conformation.

Data

  • Molecular Weight: Approximately 270.31 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally in the range of 150-160°C.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Reactions

L-Prolyl-L-leucinamide can participate in various chemical reactions including:

  • Oxidation: Can yield hydroxylated derivatives.
  • Reduction: May produce amine derivatives.
  • Substitution Reactions: Involves reactions with acids or bases leading to acylated or alkylated products.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled conditions are essential to achieve desired outcomes without degrading the compound.

Mechanism of Action

The mechanism of action for L-Prolyl-L-leucinamide primarily involves its interaction with enzymes such as aminopeptidases. These enzymes catalyze the hydrolysis of peptide bonds, allowing L-Prolyl-L-leucinamide to function as a substrate. This interaction can influence various biological processes including protein synthesis and degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: The compound exhibits stability within a neutral pH range.
  • Reactivity: Reacts with strong acids or bases, which can lead to hydrolysis or degradation.
Applications

L-Prolyl-L-leucinamide has diverse applications in scientific research:

  • Chemistry: Utilized as a model compound for studying peptide bond formation and hydrolysis.
  • Biology: Investigated for its role in protein synthesis and degradation mechanisms.
  • Medicine: Research continues into its potential therapeutic applications, particularly in modulating enzyme activity or serving as a drug candidate.
  • Industry: Employed in synthesizing various bioactive compounds, acting as a building block in pharmaceutical production.
Neuropharmacological Mechanisms of Action of L-Prolyl-L-leucyl glycinamide (PLG)

Modulation of Dopaminergic Neurotransmission in Parkinsonian Models

L-Prolyl-L-leucyl glycinamide (PLG), also termed Melanocyte-Inhibiting Factor-1 (MIF-1), demonstrates significant modulatory effects on dopaminergic pathways in Parkinsonian models. In rats treated chronically with levodopa (L-DOPA), PLG administration enhances dopaminergic neurotransmission by potentiating agonist-induced responses. Studies using rat models of levodopa-treated Parkinson's disease reveal that PLG synthetic analogs differentially influence motor function, with active analogs reducing Parkinsonian symptoms such as rigidity and bradykinesia. Chronic PLG treatment (20–80 mg/kg, twice daily for 5 days) attenuates haloperidol-induced catalepsy—a model mimicking Parkinsonian rigidity—by restoring nigrostriatal dopaminergic activity. This effect is absent with acute PLG dosing, highlighting the necessity of sustained treatment for functional restoration [1] [3].

Table 1: Effects of PLG on Dopaminergic Function in Parkinsonian Models

Model SystemTreatment RegimenKey OutcomeMechanistic Insight
Haloperidol-induced catalepsy (rat)Acute PLG (20–40 mg/kg SC)No significant catalepsy reductionInsufficient DA pathway modulation
Haloperidol-induced catalepsy (rat)Chronic PLG (5 days, SC)Significant catalepsy attenuationEnhanced striatal DA receptor sensitivity
L-DOPA-treated Parkinsonian ratActive PLG analogsImproved motor functionPotentiation of endogenous DA activity

Interaction with Dopamine D2 Receptor Affinity States and Allosteric Modulation

PLG directly modulates dopamine D2 receptor (D2R) conformational states, acting as an allosteric modulator. In bovine striatal membranes, PLG (10⁻⁷–10⁻⁶ M) selectively enhances the binding affinity of the D2R agonist [³H]-n-propylnorapomorphine (NPA) by 40–60%, without altering antagonist ([³H]-spiroperidol) binding. Scatchard analysis confirms PLG increases the proportion of high-affinity agonist-binding states (D2High) while reducing low-affinity states (D2Low). This shift is critical for D2R functional activity, as D2High states preferentially couple to intracellular signaling cascades. PLG's allosteric effects partially counteract guanine nucleotide (Gpp(NH)p)-induced conversion of D2High to D2Low states, stabilizing receptors in high-affinity conformations [5].

Table 2: PLG's Allosteric Modulation of D2 Receptor Binding

RadioligandPLG ExposureEffect on Binding Affinity (Kd)Effect on Receptor State Distribution
[³H]-NPA (agonist)10⁻⁶ MIncreased affinity↑ D2High population; ↓ D2Low population
[³H]-spiroperidol (antagonist)10⁻⁶ MNo changeNo state shift observed

Attenuation of Neuroleptic-Induced Catalepsy via Nigrostriatal Pathway Regulation

Chronic PLG administration counters neuroleptic-induced motor deficits by regulating nigrostriatal signaling. In haloperidol-treated rats, PLG (40 mg/kg SC, 5 days) reduces catalepsy duration by 50–70%, correlating with restored dopamine receptor sensitivity. This occurs via PLG's interaction with a unique striatal PLG receptor, which is functionally coupled to the dopamine receptor-adenylate cyclase complex. Unlike direct dopamine agonists, PLG does not acutely reverse catalepsy but requires repeated dosing to reverse dopamine receptor supersensitivity induced by chronic neuroleptics. This distinguishes PLG from typical anti-Parkinsonian agents and underscores its role in long-term dopaminergic pathway adaptation [2] [3] [9].

Key Pathway: Neuroleptic blockade → D2 receptor supersensitivity → Chronic PLG → PLG receptor activation → Adenylate cyclase modulation → Catalepsy attenuation.

Role in Dopamine Receptor Supersensitivity and Adenylate Cyclase Coupling

PLG mitigates dopamine receptor supersensitivity—a hallmark of chronic neuroleptic exposure—by modulating receptor-G protein coupling. In striatal membranes, PLG partially antagonizes Gpp(NH)p-induced inhibition of high-affinity agonist binding. Specifically, PLG increases the EC₅₀ of Gpp(NH)p by 3-fold, indicating reduced nucleotide sensitivity. This stabilizes D2High-G protein complexes, preventing their dissociation and maintaining receptor efficacy. Such actions are mediated through PLG receptors that interface with the adenylate cyclase complex, thereby regulating cyclic AMP production downstream of D2R activation. This mechanism underlies PLG's ability to "normalize" supersensitive receptors in Parkinsonian and neuroleptic models [3] [5].

Table 3: Molecular Interactions in PLG-Mediated Receptor Regulation

TargetPLG EffectFunctional Consequence
D2 receptor affinity states↑ D2High state stabilizationEnhanced DA agonist efficacy
Gpp(NH)p sensitivity↓ Nucleotide-induced D2High conversionSustained receptor-G protein coupling
Adenylate cyclaseIndirect modulation via PLG receptorRegulation of cAMP in nigrostriatal neurons

Properties

CAS Number

60016-92-4

Product Name

L-Prolyl-L-leucinamide

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1

InChI Key

VVRCMYBORQSUTG-IUCAKERBSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.